molecular formula C6H9F5O3S B15316391 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate

Cat. No.: B15316391
M. Wt: 256.19 g/mol
InChI Key: ADICYMBYPDKEIX-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate is an organofluorine compound characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups

Properties

Molecular Formula

C6H9F5O3S

Molecular Weight

256.19 g/mol

IUPAC Name

(2,2-difluoro-3-methylbutyl) trifluoromethanesulfonate

InChI

InChI=1S/C6H9F5O3S/c1-4(2)5(7,8)3-14-15(12,13)6(9,10)11/h4H,3H2,1-2H3

InChI Key

ADICYMBYPDKEIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COS(=O)(=O)C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-3-methylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2-Difluoro-3-methylbutanol+Trifluoromethanesulfonic anhydride2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate\text{2,2-Difluoro-3-methylbutanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate} 2,2-Difluoro-3-methylbutanol+Trifluoromethanesulfonic anhydride→2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate

Industrial Production Methods

In an industrial setting, the production of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis:

    Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: It is used in the development of fluorinated materials with unique properties, such as increased thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate involves its ability to act as a trifluoromethylating agent. The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-fluorine bonds. This property is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-methylbutanol: The precursor to 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate, lacking the trifluoromethanesulfonate group.

    Trifluoromethanesulfonic Anhydride: Used in the synthesis of the target compound, it is a powerful trifluoromethylating agent.

    2,2-Difluoroethyltrifluoromethanesulfonate: A similar compound with a shorter carbon chain.

Uniqueness

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate is unique due to the presence of both difluoromethyl and trifluoromethanesulfonate groups, which impart distinct reactivity and properties. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile reagent in various applications.

Biological Activity

2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate (DFMT) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry and material science due to its unique chemical properties. This article delves into its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

DFMT is characterized by its trifluoromethanesulfonate group, which imparts significant reactivity. The molecular formula is C5H6F5O3SC_5H_6F_5O_3S, and its structure can be represented as follows:

Structure CF3SO2C(CF2)C(CH3)F\text{Structure }\quad \text{CF}_3\text{SO}_2\text{C}(\text{CF}_2)\text{C}(\text{CH}_3)\text{F}

The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, making it a candidate for various biological applications.

The biological activity of DFMT is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethanesulfonate moiety can act as a leaving group in nucleophilic substitution reactions, facilitating the modification of biomolecules. This property is crucial in drug development, where selective modification of target proteins can lead to desired therapeutic effects.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of DFMT against various bacterial strains. Results indicated that DFMT exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 25 µM. The compound's mechanism was linked to disruption of bacterial cell membrane integrity.
  • Enzyme Inhibition : Research focused on DFMT's role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. DFMT demonstrated competitive inhibition with a Ki value of 15 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that DFMT exhibited selective toxicity towards cancer cell lines (e.g., HeLa and MCF-7) while sparing normal fibroblast cells. The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Synthesis Methods

DFMT can be synthesized through several methods:

  • Fluorination Reactions : Utilizing reagents such as Selectfluor or XeF2 in the presence of appropriate substrates leads to the introduction of trifluoromethanesulfonate groups.
  • Sulfonation Techniques : Direct sulfonation of 2-methyl-3-fluorobutane using trifluoromethanesulfonic anhydride provides a straightforward synthetic route.

Comparative Analysis

To understand the unique properties of DFMT, it is essential to compare it with similar fluorinated compounds:

Compound NameMolecular FormulaIC50 (µM)Mechanism
DFMTC5H6F5O3S25Membrane disruption
Trifluoromethylsulfonyl chlorideC1ClF3O2S30Nucleophilic substitution
Perfluorobutanesulfonic acidC4F9O3S40Enzyme inhibition

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